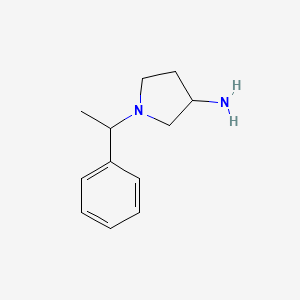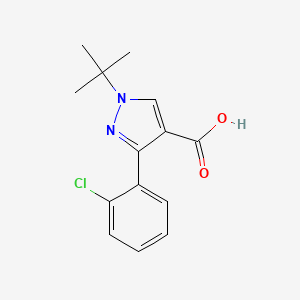
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Descripción general
Descripción
The compound “2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene” is an organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds. It has a bromomethyl group (-CH2Br), a chloro group (-Cl), and a cyclopropylmethoxy group (-OCH2C3H5) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring. The bromomethyl and chloro groups could potentially be introduced through electrophilic aromatic substitution reactions. The cyclopropylmethoxy group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromomethyl, chloro, and cyclopropylmethoxy groups would be attached to the carbon atoms of the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromomethyl and chloro groups would likely make the compound relatively dense and polar .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene has been used in the synthesis of various macrocycles and benzamide derivatives. These compounds are significant in the extraction and binding of metal cations, particularly lead and silver, over other metal picrates. Studies have shown the specificity of these macrocycles in metal ion coordination, as evidenced through IR and NMR studies (Kumar, Singh, & Singh, 1992).
- It has also been employed in the creation of novel non-peptide CCR5 antagonists. These antagonists are synthesized through reactions involving bromization and reduction, and their structures have been characterized by NMR and mass spectrometry. Their bioactivities, particularly in relation to GTPγS activity, have been tested, indicating potential pharmaceutical applications (Cheng De-ju, 2014).
Organic Synthesis and Molecular Interaction
- The compound is integral in the synthesis of various organic molecules through reactions such as elimination, reduction, and bromization. These syntheses lead to compounds with specific structural and chemical properties, useful in further chemical studies and applications (H. Bi, 2015).
- Furthermore, the compound has been used in cycloaddition reactions, particularly in the formation of dispiro[2.0.2.2]octanes. Such reactions and their products are significant for understanding molecular interactions and the formation of complex organic structures (Bottini & Cabral, 1978).
X-Ray Crystallography and Structural Analysis
- In the field of x-ray crystallography, the compound has been used to elucidate the structure and stereochemistry of various bromo- and chloro-substituted molecules. These studies provide critical insights into molecular interactions and structural formations, such as Br···Br interactions and hydrogen bonding patterns (Shiming Li et al., 1995).
Further Chemical Syntheses
- The compound has been instrumental in creating sterically hindered bromobenzenes and their conversion into various phosphorus compounds. These syntheses are important for stabilizing low-coordinate phosphorus compounds, indicating potential applications in advanced material sciences (Yoshifuji, Kamijo, & Toyota, 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-6-9-5-10(13)3-4-11(9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXIGPSOIUAVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
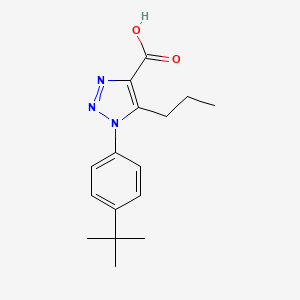
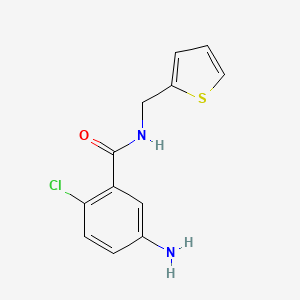


![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)
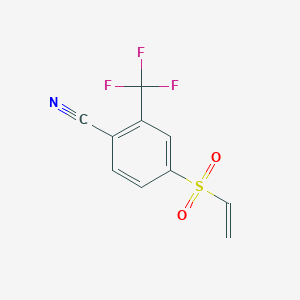
![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)


